molecular formula C11H19N3S B1467126 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine CAS No. 1480701-54-9

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

Cat. No. B1467126
CAS RN: 1480701-54-9
M. Wt: 225.36 g/mol
InChI Key: HCEBJBJQSXPFCE-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine” contains a thiazole ring and a piperidine ring. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals and natural products.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the piperidine ring. Thiazoles can be synthesized through the reaction of α-haloketones and thioamides . Piperidines can be synthesized through several methods, including the reduction of pyridines .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . Piperidines, on the other hand, are saturated and do not have the same level of electron delocalization.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and piperidine rings. Thiazoles are known to undergo electrophilic substitution at the C-5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole and piperidine rings. Thiazole itself is a pale yellow liquid with a pyridine-like odor .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Amine-Induced Ring-Opening Reactions : The compound has been utilized in studies exploring amine-induced ring-opening reactions. For instance, Gronowitz et al. (1994) used similar amine-induced ring-opening of silylated thiophene 1,1-dioxides for preparing silyl-substituted dienes, demonstrating the compound's utility in synthesizing complex organic structures (Gronowitz, Hornfeldt, Lukevics, & Pudova, 1994).

  • Synthesis of 1,4-Dihydropyridine Derivatives : Stanovnik et al. (2002) described using similar compounds in the synthesis of 1,4-dihydropyridine derivatives, which are significant in medicinal chemistry. Their study highlights the role of such compounds in facilitating complex chemical transformations (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).

  • Domino Reactions for Heterocyclic Compounds : In a study by Sun et al. (2009), compounds involving similar structural motifs were used in domino reactions for synthesizing dihydrothiophene derivatives. This showcases the compound's relevance in creating diverse heterocyclic compounds, which are crucial in pharmaceutical research (Sun, Zhang, Xia, & Yan, 2009).

  • Structural Studies and Molecular Characterization : Böck et al. (2020) conducted structural characterization of derivatives similar to the compound , revealing its importance in understanding molecular structures and interactions, which is fundamental in materials science and drug design (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Biochemical Analysis

Biochemical Properties

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine plays a significant role in various biochemical reactions. The thiazole ring in its structure is known to interact with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, which is crucial for DNA replication and repair . Additionally, the compound may interact with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, the compound may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. For instance, the thiazole ring can intercalate into DNA, disrupting its structure and function . Additionally, the compound may inhibit enzymes like topoisomerase II, preventing DNA replication and transcription . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins may facilitate the compound’s localization and accumulation in specific tissues, enhancing its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the thiazole ring may facilitate the compound’s localization to the nucleus, where it can interact with DNA and nuclear proteins . This subcellular targeting is essential for the compound’s ability to modulate gene expression and cellular function.

properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-8-11(15-9(2)13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEBJBJQSXPFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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